DL-Phenyl-d5-alanine-2,3,3-d3

Descripción general

Descripción

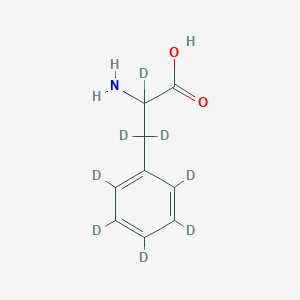

DL-Phenyl-d5-alanine-2,3,3-d3: is a deuterated form of phenylalanine, an essential amino acid. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing specific hydrogen atoms in the molecule. The molecular formula of this compound is C6D5CD2CD(NH2)CO2H, and it has a molecular weight of 173.24 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of DL-Phenyl-d5-alanine-2,3,3-d3 involves several steps. One common method includes the catalytic reduction of benzaldehyde-d6 to produce benzyl alcohol-d6, which is then converted to benzyl chloride-d6. This intermediate undergoes a reaction with glycine-d2 to form this compound. The reaction conditions typically involve the use of deuterium oxide (D2O) and a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms into the final product. The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for various research and industrial applications .

Análisis De Reacciones Químicas

Types of Reactions: DL-Phenyl-d5-alanine-2,3,3-d3 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are used under controlled conditions.

Major Products Formed:

Oxidation: Formation of phenylpyruvic acid or benzoic acid.

Reduction: Formation of phenylethylamine or phenylalaninol.

Substitution: Formation of nitrophenylalanine or halophenylalanine.

Aplicaciones Científicas De Investigación

Chemistry

DL-Phenyl-d5-alanine-2,3,3-d3 serves as a tracer in various chemical reaction mechanisms and kinetic studies. The presence of deuterium allows researchers to track the compound's behavior in complex reactions more accurately than non-labeled compounds.

Biology

In biological research, this compound is utilized in metabolic studies to trace the incorporation of phenylalanine into proteins. Its isotopic labeling provides insights into metabolic pathways and enzyme interactions, allowing for a better understanding of amino acid metabolism in living organisms.

Medicine

In pharmacokinetic studies, this compound is used to investigate the metabolism of drugs that contain phenylalanine. By tracking how this compound behaves in biological systems, researchers can gain valuable information about drug absorption, distribution, metabolism, and excretion (ADME) profiles.

Industry

The compound is also significant in the production of deuterated pharmaceuticals . Its unique properties make it suitable for developing drugs that require precise isotopic labeling for research and therapeutic purposes.

Case Study 1: Metabolic Tracking

In a study involving metabolic tracking using mass spectrometry, this compound was employed as an internal standard to quantify phenylalanine levels in serum samples from pregnant women. The results indicated significant differences in metabolite profiles when compared to non-labeled controls .

Case Study 2: Drug Metabolism Studies

A pharmacokinetic study utilized this compound to evaluate the metabolism of a new phenylalanine-containing drug. The findings demonstrated how the drug was processed differently when compared to standard phenylalanine due to the presence of deuterium .

Mecanismo De Acción

The mechanism of action of DL-Phenyl-d5-alanine-2,3,3-d3 involves its incorporation into metabolic pathways where it mimics the behavior of natural phenylalanine. The deuterium atoms provide stability and resistance to metabolic degradation, allowing for detailed studies of metabolic processes. The compound targets enzymes involved in amino acid metabolism, such as phenylalanine hydroxylase, which converts phenylalanine to tyrosine .

Comparación Con Compuestos Similares

- DL-Phenylalanine-3,3-d2

- DL-Phenylalanine-15N

- L-Phenyl-d5-alanine-2,3,3-d3

Comparison: DL-Phenyl-d5-alanine-2,3,3-d3 is unique due to the specific placement of deuterium atoms, which enhances its stability and resistance to metabolic breakdown compared to other deuterated phenylalanine derivatives. This makes it particularly valuable in studies requiring prolonged observation of metabolic processes .

Actividad Biológica

DL-Phenyl-d5-alanine-2,3,3-d3 is a stable isotope-labeled derivative of phenylalanine, an essential amino acid involved in various biological processes. This compound has garnered interest due to its unique isotopic labeling, which allows for detailed studies in metabolic pathways and protein synthesis. This article provides an overview of the biological activity of this compound, including its mechanism of action, applications in research, and relevant findings from scientific literature.

Overview of this compound

Chemical Structure and Properties:

- Chemical Formula: C6D5CD2CD(NH2)CO2H

- CAS Number: 17942-32-4

- Molecular Weight: Approximately 169.23 g/mol

- Isotopic Composition: 98% deuterium labeling

DL-Phenyl-d5-alanine is primarily used as a tracer in metabolic studies due to its ability to provide insights into amino acid metabolism and protein synthesis.

Target Interactions:

DL-Phenyl-d5-alanine may interact with biological targets similarly to its non-deuterated counterpart, L-phenylalanine. It participates in several key biochemical pathways:

- Protein Synthesis: As an amino acid, it is incorporated into proteins during translation.

- Neurotransmitter Synthesis: It serves as a precursor for neurotransmitters such as dopamine and norepinephrine.

- Metabolic Pathways: It plays a role in the synthesis of other bioactive molecules.

Pharmacokinetics

The pharmacokinetic properties of DL-Phenyl-d5-alanine may differ from those of L-phenylalanine due to the presence of deuterium. Studies suggest that deuterated compounds can exhibit altered absorption, distribution, metabolism, and excretion (ADME) characteristics compared to their non-deuterated analogs .

Applications in Research

DL-Phenyl-d5-alanine has been widely utilized in various scientific fields:

- Metabolomics: Its isotopic labeling aids in tracing metabolic pathways and understanding disease mechanisms.

- Clinical Studies: It is used to investigate metabolic disorders and assess the pharmacokinetics of amino acid-based drugs .

- Protein Studies: Researchers employ this compound to study protein synthesis and degradation by tracking labeled amino acids incorporated into proteins.

Case Studies and Research Findings

Several studies have highlighted the utility of DL-Phenyl-d5-alanine in understanding biological processes:

-

Metabolomic Profiling in Cancer:

- A study utilized deuterated amino acids including DL-Phenyl-d5-alanine to profile metabolites in hepatocellular carcinoma (HCC) patients. The research demonstrated that specific metabolites could differentiate HCC from cirrhotic controls, showcasing the potential of labeled compounds in cancer diagnostics .

- Amino Acid Metabolism:

Comparative Analysis with Similar Compounds

| Compound | Isotopic Labeling | Application Area |

|---|---|---|

| L-Phenylalanine | Non-deuterated | General protein synthesis |

| L-Phenylalanine-13C9,15N | 13C | Metabolic studies |

| L-Alanine-2,3,3,3-d4 | 4D | Amino acid metabolism |

| This compound | 5D | Tracer studies in metabolomics |

Propiedades

IUPAC Name |

2-amino-2,3,3-trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i1D,2D,3D,4D,5D,6D2,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLNVLDHVKWLRT-INHGFZCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])(C(=O)O)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.